molecular formula C13H9ClF3NO B14612810 4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline CAS No. 57478-15-6

4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline

Cat. No.: B14612810
CAS No.: 57478-15-6
M. Wt: 287.66 g/mol
InChI Key: REZSOXJNZNJOAP-UHFFFAOYSA-N
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Description

4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline is an organic compound that features a phenoxy group substituted with a chloro and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is first converted to a more reactive intermediate, such as a halide, before reacting with aniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .

Properties

CAS No.

57478-15-6

Molecular Formula

C13H9ClF3NO

Molecular Weight

287.66 g/mol

IUPAC Name

4-[4-chloro-2-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H9ClF3NO/c14-8-1-6-12(11(7-8)13(15,16)17)19-10-4-2-9(18)3-5-10/h1-7H,18H2

InChI Key

REZSOXJNZNJOAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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